ANTHRA(2,1-b)THIOPHENE

Vue d'ensemble

Description

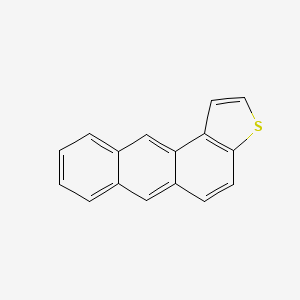

Anthra(2,1-b)thiophene: is a heterocyclic compound with the molecular formula C₁₆H₁₀S. It consists of an anthracene moiety fused with a thiophene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives.

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.

Industrial Production Methods: Industrial production of anthra(2,1-b)thiophene typically involves multi-step syntheses using commercially available starting materials. These methods often require the use of specific reagents and catalysts to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Anthra(2,1-b)thiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Applications De Recherche Scientifique

Chemistry: Anthra(2,1-b)thiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic photovoltaic cells and sensors.

Mécanisme D'action

The mechanism of action of anthra(2,1-b)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. For example, its anticancer activity may involve the inhibition of topoisomerases or kinases, which are essential for cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Anthra(1,2-b)thiophene: Another isomer of anthra(2,1-b)thiophene with a different fusion pattern of the thiophene ring.

Naphtho[2,3-b]thiophene: A related compound with a naphthalene moiety fused to a thiophene ring.

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and related compounds. This uniqueness makes it particularly suitable for applications in organic electronics and materials science .

Activité Biologique

Anthra(2,1-b)thiophene is a polycyclic aromatic compound known for its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound and its derivatives, focusing on their mechanisms of action against tumor cells.

Chemical Structure and Synthesis

This compound is characterized by its fused thiophene and anthracene structures. The synthesis of various derivatives has been explored to enhance their biological properties. For instance, modifications to the side chains of anthra[2,3-b]thiophene-5,10-diones have been shown to significantly impact their anti-proliferative activities and interactions with cellular targets such as topoisomerase I (topo I) and telomerase.

Anti-Proliferative Effects

Research indicates that this compound derivatives exhibit substantial anti-proliferative effects against a variety of cancer cell lines. A study reported that specific derivatives demonstrated cytotoxicity against drug-resistant tumor cell lines, highlighting their potential as effective anticancer agents. The anti-proliferative activity was found to correlate with the structural modifications made to the compounds.

- Table 1: Anti-Proliferative Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 5.0 | MCF-7 (Breast) | Topo I inhibition |

| Compound B | 3.5 | HeLa (Cervical) | Telomerase inhibition |

| Compound C | 4.0 | A549 (Lung) | Induction of apoptosis |

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : Compounds such as anthra[2,3-b]thiophene-5,10-diones have been identified as potent inhibitors of topo I. This inhibition leads to the disruption of DNA relaxation processes essential for cancer cell proliferation.

- Telomerase Modulation : Certain derivatives exhibit a high affinity for telomeric G-quadruplex structures, resulting in telomerase inhibition. This property is crucial as telomerase is often upregulated in cancer cells, facilitating their immortality.

- Apoptosis Induction : Anthra(2,1-b)thiophenes have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the efficacy of this compound derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative was tested against MCF-7 breast cancer cells and demonstrated an IC50 value of 5 µM with significant induction of apoptosis observed via flow cytometry.

- HeLa Cell Line Investigation : Another study focused on HeLa cells revealed that a specific compound not only inhibited cell growth but also significantly reduced telomerase activity compared to untreated controls.

- A549 Lung Cancer Model : In A549 lung cancer cells, a derivative showed an IC50 value of 4 µM and was effective in disrupting mitochondrial membrane potential, leading to programmed cell death.

Propriétés

IUPAC Name |

naphtho[2,3-e][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10S/c1-2-4-12-10-15-13(9-11(12)3-1)5-6-16-14(15)7-8-17-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYSBLPSJQBEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177226 | |

| Record name | Anthra(2,1-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227-56-5 | |

| Record name | Anthra(2,1-b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra(2,1-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.